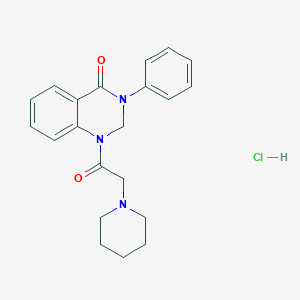
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride typically involves multiple steps:
Formation of Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Piperidinoacetyl Substitution: The piperidinoacetyl group is introduced via nucleophilic substitution, where piperidine reacts with an appropriate acyl chloride or ester derivative.
Formation of Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various halides, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system.
類似化合物との比較
Similar Compounds
4(1H)-Quinazolinone: The parent compound with a simpler structure.
2,3-Dihydro-3-phenylquinazolinone: Lacks the piperidinoacetyl group.
1-(Piperidinoacetyl)quinazolinone: Lacks the phenyl group.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the piperidinoacetyl group enhances its solubility and bioavailability, while the phenyl group contributes to its binding affinity and selectivity towards molecular targets.
特性
CAS番号 |
20887-14-3 |
|---|---|
分子式 |
C21H24ClN3O2 |
分子量 |
385.9 g/mol |
IUPAC名 |
3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c25-20(15-22-13-7-2-8-14-22)24-16-23(17-9-3-1-4-10-17)21(26)18-11-5-6-12-19(18)24;/h1,3-6,9-12H,2,7-8,13-16H2;1H |
InChIキー |
MHOOCICWZSOJHM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


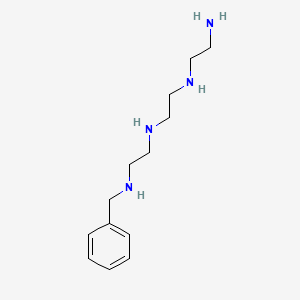
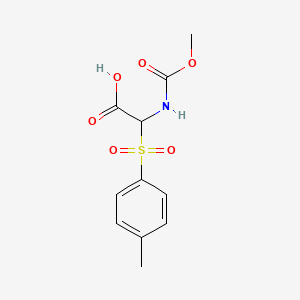
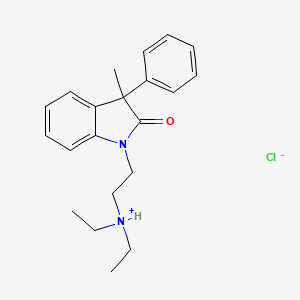
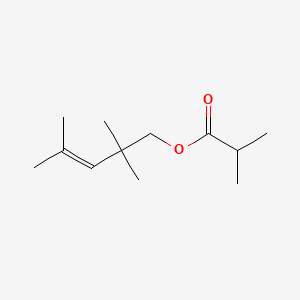
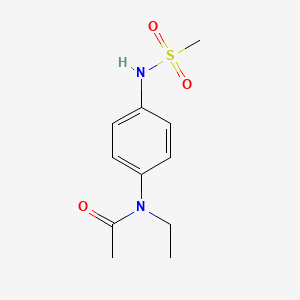
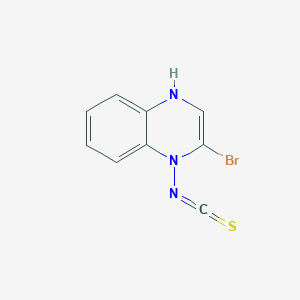
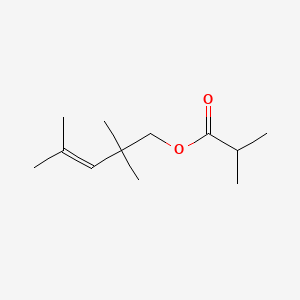

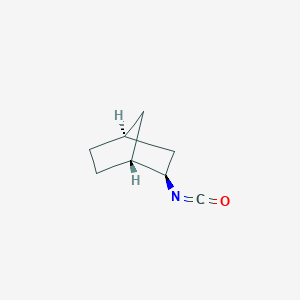
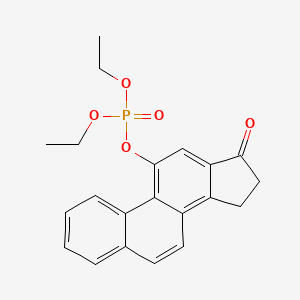
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
